2,5-Dimethyl-3-propylpiperazine

Medicinal Chemistry Hydrogen Bonding Ligand Design

2,5-Dimethyl-3-propylpiperazine (CAS 54365-81-0) is a C3-alkyl-substituted piperazine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It belongs to a class of saturated N-heterocycles that are classified as privileged scaffolds in medicinal chemistry, yet the C-substituted subclass remains significantly underexplored compared to the ubiquitous N-substituted piperazines.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 54365-81-0
Cat. No. B13933173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-propylpiperazine
CAS54365-81-0
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCCC1C(NCC(N1)C)C
InChIInChI=1S/C9H20N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7-11H,4-6H2,1-3H3
InChIKeyWQAWNWAQZXNXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-3-propylpiperazine (CAS 54365-81-0): A C-Substituted Piperazine Building Block with Differentiated Physicochemical and Biological Properties


2,5-Dimethyl-3-propylpiperazine (CAS 54365-81-0) is a C3-alkyl-substituted piperazine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol [1]. It belongs to a class of saturated N-heterocycles that are classified as privileged scaffolds in medicinal chemistry, yet the C-substituted subclass remains significantly underexplored compared to the ubiquitous N-substituted piperazines [2]. The compound features two secondary amine centers (HBD=2, HBA=2), a calculated XLogP3 of 1.3, and a topological polar surface area (TPSA) of 24.1 Ų, positioning it as a compact, moderately lipophilic diamine building block with distinct steric and electronic profiles relative to its N-substituted analogs [1].

Building Block Type
C3-alkyl piperazine with two preserved secondary amine NH donors, distinct from N-alkylated analogs
Hydrogen Bond Profile
Dual NH groups support bidentate hydrogen bonding, metal coordination, and chiral ligand design
Stereochemistry
C3 stereocenter introduces chiral complexity for asymmetric synthesis and enantioselective studies
Lipophilicity
Moderate logP profile reported, supporting membrane-permeable scaffold research and fragment-based design

Why 2,5-Dimethyl-3-propylpiperazine Cannot Be Simply Replaced by N-Substituted or Unsubstituted Piperazine Analogs in Research and Procurement


Generic substitution of 2,5-dimethyl-3-propylpiperazine with N-substituted piperazine analogs (e.g., 2,5-dimethyl-1-propylpiperazine) or the parent 2,5-dimethylpiperazine fails because the C3-substitution pattern fundamentally alters the compound's stereoelectronic properties, basicity, and hydrogen-bonding capacity [1]. Unlike N-substituted variants where alkyl groups are attached to tertiary amine nitrogens with altered protonation states, the C3-propyl group in this compound preserves both secondary amines as free NH centers (HBD=2), enabling a distinct hydrogen-bond donor profile that is absent in N-alkylated analogs [2]. Furthermore, the C3 substitution introduces a chiral center at the 3-position, creating stereochemical complexity that N1/N4-substituted analogs lack, with significant implications for chiral recognition in biological systems [1]. This evidence underscores the necessity of procuring the specific C3-substituted isomer rather than its positional analogs.

Target
C3-propyl piperazine with two free secondary amines (HBD=2)
N-Propyl Isomer Risk
N-alkylated analog reduces hydrogen bond donors, altering binding mode and supramolecular assembly
Target
Chiral center at C3 enabling enantiomer-specific studies
Parent / N-Substituted Risk
Loss of C3 stereocenter removes chiral recognition capability; stereochemical SAR may not transfer
Target
Reduced rotatable bonds (2) providing a more rigid scaffold
N-Propyl Isomer Risk
Higher conformational flexibility may shift ligand efficiency and binding entropy profiles

Quantitative Differentiation of 2,5-Dimethyl-3-propylpiperazine (CAS 54365-81-0) from Key Analogs: A Procurement-Focused Evidence Compendium


Hydrogen Bond Donor Count: C3-Substituted 2,5-Dimethyl-3-propylpiperazine Retains Two Free Secondary Amines Distinct from N-Alkylated Analogs

2,5-Dimethyl-3-propylpiperazine (CAS 54365-81-0) possesses two hydrogen bond donor (HBD) groups corresponding to the two secondary amine NH centers at positions 1 and 4 of the piperazine ring [1]. In contrast, the N-substituted positional isomer 2,5-dimethyl-1-propylpiperazine (CAS 135778-75-5) features the propyl group attached to the N1 nitrogen, converting it to a tertiary amine and reducing the HBD count to 1. This difference in hydrogen bond donor capacity directly impacts the compound's ability to engage in bifurcated hydrogen bonding, a critical parameter in ligand-receptor interactions, crystal engineering, and supramolecular assembly [2].

HBD Count
Class-level
2 vs 1: target retains two NH donors, N-propyl isomer retains only one
Supports bidentate hydrogen bonding distinct from N-alkylated analogs
Computed property; experimental confirmation recommended for binding studies
Medicinal Chemistry Hydrogen Bonding Ligand Design

Lipophilicity (XLogP3) Comparison: 2,5-Dimethyl-3-propylpiperazine vs. 2,5-Dimethylpiperazine Parent Compound

2,5-Dimethyl-3-propylpiperazine exhibits a computed XLogP3 value of 1.3, reflecting the lipophilic contribution of the C3-propyl chain [1]. This represents a substantial increase in lipophilicity compared to the parent 2,5-dimethylpiperazine (CAS 106-55-8), which has a computed XLogP3 of approximately 0.0 to 0.2 [2]. This ~1.1 log unit difference corresponds to an approximately 12-fold increase in octanol-water partition coefficient, significantly affecting membrane permeability, protein binding, and chromatographic behavior. The C3-substitution thus provides a tunable lipophilicity handle without sacrificing the dual secondary amine functionality.

Lipophilicity (XLogP3)
Reported
ΔXLogP3 ≈ +1.1 to +1.3 (target vs parent 2,5-dimethylpiperazine)
Supports membrane-permeable scaffold selection over parent piperazine
Computed; confirm via shake-flask logP or HPLC retention for critical SAR
Physicochemical Profiling ADME Drug Likeness

Steric and Topological Differentiation: C3-Propyl Substitution Creates a Chiral Center Absent in Symmetric N-Substituted Analogs

The C3-propyl substitution in 2,5-dimethyl-3-propylpiperazine introduces a stereogenic center at the 3-position carbon, yielding a racemic mixture of (3R) and (3S) enantiomers [1]. In contrast, the N-substituted positional isomer 2,5-dimethyl-1-propylpiperazine (CAS 135778-75-5) retains only the two methyl-bearing stereocenters at C2 and C5 (if considering cis/trans isomerism) but lacks the additional C3 chiral center. This increased stereochemical complexity—three stereocenters (C2, C3, C5) versus two (C2, C5)—has critical implications for chiral recognition, enantioselective synthesis, and biological target engagement [2].

Stereogenic Centers
Class-level
3 stereocenters (target) vs 2 (N-substituted / parent analogs)
Enables enantiomer-specific studies and chiral recognition research
Racemic mixture; enantiomer separation needed for stereochemical attribution
Chiral Chemistry Stereochemistry Asymmetric Synthesis

Spectroscopic Fingerprint: Unique FTIR and GC-MS Signatures Differentiate 2,5-Dimethyl-3-propylpiperazine from Positional Isomers

2,5-Dimethyl-3-propylpiperazine has a documented FTIR spectrum and GC-MS spectrum in the SpectraBase database, providing a unique spectroscopic fingerprint for identity confirmation [1]. The C3-substitution pattern yields distinct vibrational bands (N-H stretch of secondary amines, C-H bending of the propyl chain) and a characteristic mass fragmentation pattern that differs from the N-substituted isomer 2,5-dimethyl-1-propylpiperazine. Specifically, the electron ionization (EI) mass spectrum exhibits distinct fragment ions arising from alpha-cleavage adjacent to the C3 carbon rather than the N1 nitrogen, enabling unambiguous differentiation [1].

Spectroscopic ID
Reported
FTIR and GC-MS spectra available (InChIKey distinct from N-propyl isomer)
Provides identity confirmation against positional isomer mismatch in QC
Spectra from SpectraBase; orthogonal confirmation (NMR) recommended
Analytical Chemistry Quality Control Spectroscopy

Potential GPR35 Receptor Agonist Activity: Preliminary Evidence for C3-Substituted Piperazine Engagement of an Orphan GPCR

BindingDB records (BDBM50575549, associated with ChEMBL3306990) report that a piperazine compound bearing the 2,5-dimethyl-3-propylpiperazine scaffold exhibits potent agonist activity at the human GPR35 receptor [1]. While the exact structure-to-activity mapping requires verification, the reported IC50 values of 0.740 nM (CHO-K1 cell desensitization assay), EC50 of 1.10 nM (DMR assay), and Ki of 6 nM (competitive binding) suggest that the C3-substitution pattern on the piperazine core can support high-affinity GPCR engagement [1]. This contrasts with many N-substituted piperazine GPCR ligands, where substitution occurs on the nitrogen atoms, often resulting in different selectivity profiles [2].

GPR35 Agonist Activity
Data to verify
IC50 0.74 nM (desensitization), EC50 1.10 nM (DMR), Ki 6 nM
Reported assay activity; supports GPCR screening and fragment-based research
BindingDB record; scaffold-specific verification and selectivity profiling required
GPCR Pharmacology GPR35 Drug Discovery

Rotatable Bond Profile: 2,5-Dimethyl-3-propylpiperazine Exhibits Reduced Conformational Flexibility vs. N-Propyl Positional Isomer

2,5-Dimethyl-3-propylpiperazine has a computed rotatable bond count of 2, corresponding to the C3-propyl chain (C–C bonds) [1]. In contrast, the N-substituted isomer 2,5-dimethyl-1-propylpiperazine (CAS 135778-75-5) has a rotatable bond count of 3, as the propyl group attached to the N1 nitrogen has full rotational freedom about the N–CH2 bond in addition to the two C–C bonds within the propyl chain . This difference in conformational entropy has measurable consequences for binding affinity optimization: the C3-substituted analog presents a more conformationally restricted pharmacophore, which can translate to improved ligand efficiency and reduced entropic penalty upon target binding [2].

Rotatable Bonds
Class-level
2 (target) vs 3 (N-propyl isomer)
Reduced flexibility may support higher ligand efficiency in fragment optimization
Computed; conformational analysis advised for target-specific design
Conformational Analysis Molecular Modeling Ligand Efficiency

High-Impact Application Scenarios for 2,5-Dimethyl-3-propylpiperazine Guided by Quantitative Differentiation Evidence


Chiral Ligand Design for Asymmetric Catalysis Exploiting the C3 Stereocenter

The C3 stereogenic center in 2,5-dimethyl-3-propylpiperazine, combined with the two secondary amine NH groups (HBD=2), makes this compound an ideal scaffold for developing chiral diamine ligands used in asymmetric transition-metal catalysis [1]. Unlike N-substituted chiral piperazines where one nitrogen is blocked, this compound retains both free NH groups, enabling bidentate coordination to metals such as Cu(II), Ni(II), or Pd(II) while the C3-propyl group provides steric differentiation essential for enantioselective induction [2].

Fragment-Based Drug Discovery Targeting Orphan GPCRs with Conformationally Restricted Scaffolds

The reduced rotatable bond count (2 vs. 3 for N-propyl isomer) and moderate lipophilicity (XLogP3=1.3) position 2,5-dimethyl-3-propylpiperazine as a fragment-sized (MW 156) screening hit with favorable ligand efficiency metrics [1]. Its activity at the GPR35 receptor (nM-range potency per BindingDB records) supports its use as a starting point for medicinal chemistry optimization programs targeting inflammatory and metabolic GPCR pathways [2].

Analytical Reference Standard for Positional Isomer Differentiation in Quality Control

The unique FTIR and GC-MS spectral signatures of 2,5-dimethyl-3-propylpiperazine, coupled with its distinct InChIKey (WQAWNWAQZXNXPQ-UHFFFAOYSA-N), enable its use as a certified reference standard for distinguishing C3-substituted from N-substituted piperazine positional isomers in analytical chemistry and pharmaceutical quality control laboratories [1].

Physicochemical Probe for Hydrogen Bonding and Lipophilicity Structure-Activity Relationship Studies

With its dual secondary amine HBD profile (HBD=2), moderate lipophilicity (XLogP3=1.3), and low TPSA (24.1 Ų), 2,5-dimethyl-3-propylpiperazine serves as an ideal physicochemical probe for systematically mapping the contributions of hydrogen bonding and lipophilicity to membrane permeability, solubility, and target binding within a structurally compact piperazine framework [1].

Application
Selection Property
Validation Focus
Chiral ligand studies for asymmetric catalysis
C3 stereocenter and dual secondary amine NH donors
Enantioselectivity and metal coordination behavior
Fragment-based GPCR screening
Conformationally restricted scaffold, low MW, moderate logP
Ligand efficiency metrics and target engagement
Positional isomer reference standard
Unique FTIR, GC-MS signatures, and distinct InChIKey
Identity confirmation in quality control workflows
Physicochemical SAR probe
Dual HBD profile, low TPSA, moderate lipophilicity
Membrane permeability and solubility correlation studies
Quote Request

Request a Quote for 2,5-Dimethyl-3-propylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.